1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]-
Description
Isobenzofuranones are widely studied for their pharmacological relevance, including anti-inflammatory, antiviral, and antitumor activities .
Properties
IUPAC Name |
3-(dimethylaminomethylidene)-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12(2)7-10-8-5-3-4-6-9(8)11(13)14-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPBMBBBVBDTAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C2=CC=CC=C2C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395141 | |
| Record name | 1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89651-28-5 | |
| Record name | 1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]- typically involves the reaction of isobenzofuranone with dimethylamine in the presence of a suitable catalyst. One common method includes the use of transamination reactions, which are effective in creating aminomethylidene derivatives due to the presence of multiple reaction centers .
Industrial Production Methods
Industrial production of this compound often involves large-scale transamination reactions under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or acetonitrile, with the reaction temperature and pressure carefully regulated to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]- involves its ability to act as a nucleophile or electrophile in chemical reactions. The dimethylamino group enhances its reactivity, allowing it to participate in various coupling and substitution reactions. The compound’s molecular targets and pathways depend on the specific application and the nature of the reaction it undergoes .
Comparison with Similar Compounds
Core Structure and Substituent Analysis
The table below compares the target compound with structurally related isobenzofuranones:
Key Observations :
- Electronic Effects: The dimethylamino group in the target compound enhances electron density at the methylene bridge, contrasting with electron-withdrawing groups like chlorine in or hydroxyls in .
- Steric Considerations: Bulky substituents (e.g., diphenylamino in ) reduce molecular flexibility, whereas smaller groups (e.g., dimethylamino) may improve bioavailability.
Physicochemical and Pharmacological Properties
Predicted Properties
- Solubility: The dimethylamino group likely improves water solubility compared to phenyl-substituted analogs (e.g., : logP ~3.5).
- Thermal Stability: Methyl groups in dimethylamino may enhance stability relative to hydroxylated derivatives (e.g., Thunberginol F ).
Biological Activity
1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]- is a compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.
- IUPAC Name: 1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]-
- CAS Number: 89651-28-5
- Molecular Formula: C12H13NO2
- Molecular Weight: 205.24 g/mol
Biological Activity
Antidepressant Effects:
Recent studies have highlighted the antidepressant properties of isobenzofuranone derivatives. In particular, a derivative of isobenzofuranone demonstrated significant serotonin reuptake inhibition, suggesting potential as an antidepressant. A specific compound within this class showed efficacy in improving depression-like behaviors in chronic restraint stress (CRS) models by elevating serotonin levels in the brain and enhancing synaptic protein expression .
Antimicrobial Properties:
Research has also indicated that compounds within this class exhibit antimicrobial activities. The mechanisms often involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes, leading to cell death. The structure-activity relationship (SAR) studies suggest that modifications to the dimethylamino group can enhance these properties.
The biological activity of 1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]- is primarily attributed to its interaction with neurotransmitter systems and microbial targets:
- Serotonin Reuptake Inhibition: The compound inhibits the reuptake of serotonin (5-HT), which is crucial for mood regulation.
- Neuroprotective Effects: It promotes neuronal recovery by increasing the expression of brain-derived neurotrophic factor (BDNF) and other synaptic proteins .
- Antimicrobial Mechanisms: The compound may interfere with bacterial metabolism and cell wall integrity, leading to increased susceptibility to antibiotics.
Case Studies and Research Findings
- Antidepressant Activity Study:
-
Microbial Inhibition Study:
- A series of experiments assessed the antimicrobial activity against various pathogens. Results indicated that modifications in the chemical structure could lead to enhanced potency against Gram-positive and Gram-negative bacteria.
Data Table: Biological Activity Summary
| Activity Type | Compound | Effect | Mechanism |
|---|---|---|---|
| Antidepressant | Compound 10a | Significant improvement in behavior | Serotonin reuptake inhibition |
| Antimicrobial | Various | Inhibition of bacterial growth | Disruption of cell wall synthesis |
| Neuroprotective | Compound 10a | Enhanced neuronal recovery | Increased BDNF and synaptic protein expression |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
